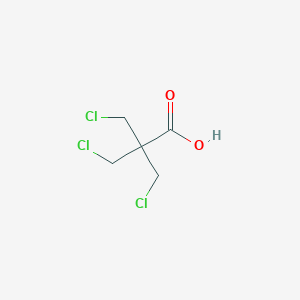

3-Chloro-2,2-bis(chloromethyl)propanoic acid

Description

The exact mass of the compound 3-Chloro-2,2-bis(chloromethyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,2-bis(chloromethyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,2-bis(chloromethyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-chloro-2,2-bis(chloromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRNKIGGASXJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(CCl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293405 | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-70-8 | |

| Record name | 17831-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

Introduction

3-Chloro-2,2-bis(chloromethyl)propanoic acid, also known as tris(chloromethyl)acetic acid, is a pivotal intermediate in the synthesis of advanced energetic materials. Its unique trifunctional structure, featuring a carboxylic acid and three chloroalkyl groups, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, starting from the readily available precursor, pentaerythritol. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss the significance of this molecule in the field of materials science, particularly in the production of high-energy polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic route.

Strategic Overview of the Synthesis Pathway

The synthesis of 3-chloro-2,2-bis(chloromethyl)propanoic acid from pentaerythritol is a robust two-step process. The first stage involves the selective chlorination of three of the four hydroxyl groups of pentaerythritol to yield pentaerythritol trichlorohydrin. The subsequent step is the oxidation of the remaining primary alcohol functionality to a carboxylic acid.

Caption: Overall synthesis pathway from pentaerythritol.

Part 1: Selective Chlorination of Pentaerythritol

The initial and most critical step is the conversion of pentaerythritol to pentaerythritol trichlorohydrin. This transformation is typically achieved using thionyl chloride (SOCl₂) in the presence of a base, most commonly pyridine.

Mechanism of Chlorination

The reaction of an alcohol with thionyl chloride in the presence of pyridine proceeds through a nucleophilic substitution (SN2) mechanism.[1][2]

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of a hydroxyl group in pentaerythritol attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.

-

Deprotonation: Pyridine, acting as a base, deprotonates the intermediate, forming an alkyl chlorosulfite.

-

Nucleophilic Attack: A chloride ion, displaced in the initial step or present from the reaction of pyridine with HCl byproducts, acts as a nucleophile. It attacks the carbon atom bearing the chlorosulfite group from the backside.

-

Leaving Group Departure: This backside attack leads to the displacement of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The reaction is driven to completion by the evolution of gaseous SO₂.

This process is repeated for three of the four hydroxyl groups of pentaerythritol. The fourth hydroxyl group remains, largely due to steric hindrance and careful control of stoichiometry. A significant byproduct of this reaction is pentaerythritol tetrachloride, where all four hydroxyl groups have been substituted.[1]

Caption: Mechanism of alcohol chlorination with SOCl₂ and pyridine.

Experimental Protocol: Synthesis of Pentaerythritol Trichlorohydrin[1]

Caution: This procedure should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide and the use of corrosive reagents.

-

Reaction Setup: In a 5-liter, four-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

-

Reagent Addition: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Add the thionyl chloride dropwise to the stirred slurry over 4-5 hours. Maintain the reaction temperature between 65-95°C. The reaction is exothermic and may require external cooling with an ice/water bath.

-

Reaction Completion: After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

-

Workup: Cool the reaction mixture slightly and add 2 liters of cold water with stirring. The crude product will precipitate.

-

Isolation: Filter the solid product and wash it thoroughly with 2-3 liters of water. The dried, crude product is a mixture of pentaerythritol trichlorohydrin and pentaerythritol tetrachloride. This mixture can be used directly in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Pentaerythritol | 136.15 | 417 | 3.06 |

| Pyridine | 79.10 | 730 | 9.24 |

| Thionyl Chloride | 118.97 | 1134 | 9.53 |

Table 1: Reagent quantities for the synthesis of pentaerythritol trichlorohydrin.

Part 2: Oxidation to 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

The second step involves the oxidation of the primary alcohol group in pentaerythritol trichlorohydrin to a carboxylic acid using concentrated nitric acid.

Mechanism of Oxidation

The oxidation of primary alcohols to carboxylic acids with nitric acid is a complex process that is thought to proceed through the formation of an aldehyde intermediate.[3][4]

-

Esterification: The alcohol reacts with nitric acid to form a nitrate ester.

-

Elimination: A proton on the carbon bearing the nitrate ester is abstracted, leading to the elimination of nitrous acid (HNO₂) and the formation of an aldehyde.

-

Hydration and Further Oxidation: The aldehyde is then hydrated to a gem-diol, which is subsequently oxidized by nitric acid to the carboxylic acid. The exact mechanism of this final oxidation can vary.

Caution: The reaction with nitric acid can be highly exothermic and produces toxic nitrogen oxide gases. Extreme care must be taken, and the reaction must be performed in a well-ventilated fume hood.[1]

Experimental Protocol: Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid[1]

Caution: This procedure involves the use of concentrated nitric acid and generates toxic nitrogen oxide fumes. It must be conducted in an efficient fume hood with appropriate personal protective equipment.

-

Reaction Setup: Transfer the crude mixture of pentaerythritol trichlorohydrin and tetrachloride (approximately 461 g) from the previous step into a 3-liter, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

-

Reaction Initiation: Heat the flask to 70-80°C. Vigorously stir the mixture and add a small portion (10-15 mL) of concentrated nitric acid to initiate the reaction. The start of the reaction is indicated by the evolution of dark orange-brown nitrogen oxide vapors.

-

Controlled Addition: Once the initial exothermic reaction subsides, continue the addition of the remaining concentrated nitric acid (total of 670-690 mL) in small aliquots over 30-60 minutes, maintaining a steady evolution of gases without the reaction becoming uncontrollable.

-

Reaction Completion: Continue heating at 70-80°C until the evolution of nitrogen oxides ceases.

-

Precipitation and Isolation: Pour the warm reaction mixture into 2 liters of cold water to precipitate the product. Allow the mixture to stand for several hours to ensure complete precipitation.

-

Purification: Filter the crude product. The unreacted pentaerythritol tetrachloride can be separated from the desired carboxylic acid by dissolving the mixture in a sodium hydroxide solution, filtering off the insoluble tetrachloride, and then re-precipitating the carboxylic acid by acidifying the filtrate with concentrated hydrochloric acid to a pH of 1.

-

Final Product: The precipitated 3-chloro-2,2-bis(chloromethyl)propanoic acid is filtered, washed with water, and dried to yield a fine white powder. Further product can be obtained by extracting the acidic aqueous filtrate with methylene chloride.

| Reagent | Concentration | Amount (mL) |

| Crude Trichlorohydrin Mix | - | ~461 g |

| Concentrated Nitric Acid | ~70% | 670 - 690 |

| Concentrated Hydrochloric Acid | ~37% | As needed for pH 1 |

Table 2: Reagent quantities for the oxidation step.

Characterization of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

The final product can be characterized using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₅H₇Cl₃O₂ |

| Molar Mass | 205.46 g/mol [2] |

| Appearance | White crystalline solid |

| Melting Point | 111-113 °C[5] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.87 (br s, 1H, COOH), 3.85 (s, 6H, CH₂Cl)[5] |

| ¹³C NMR (CDCl₃) | δ 175.5 (COOH), 55.3 (quaternary C), 42.7 (CH₂Cl)[5] |

Table 3: Physicochemical and Spectroscopic Data.

Applications and Significance

3-Chloro-2,2-bis(chloromethyl)propanoic acid is a crucial precursor for the synthesis of energetic materials. Its primary application is in the production of 3,3-bis(azidomethyl)oxetane (BAMO) , a high-energy monomer. The synthesis of BAMO involves the cyclization of the propanoic acid derivative to form an oxetane ring, followed by the substitution of the chloro groups with azide functionalities.[6][7]

Poly(BAMO) is a key component in modern plastic-bonded explosives (PBXs) and solid rocket propellants due to its high heat of formation and low sensitivity.[8][9] The incorporation of BAMO into polymer binders significantly enhances the energetic performance of these materials.

Caption: Application of the target acid in energetic materials.

Conclusion

The synthesis of 3-chloro-2,2-bis(chloromethyl)propanoic acid from pentaerythritol is a well-established and scalable process. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity. The significance of this compound as a precursor to high-performance energetic materials underscores the importance of this synthetic pathway in the field of advanced materials science.

References

-

Mondanaro, K. R.; Dailey, W. P. 3-Chloro-2-(chloromethyl)-1-propene. Org. Synth.1998 , 75, 89. [Link]

-

"What's the mechanism for the oxidation of primary alcohol to carboxylic acid with HNO3?" Chemistry Stack Exchange, 9 Apr. 2014. [Link]

-

"Chlorination of alcohols (SN2)." University of Calgary. [Link]

-

"Nitric Acid." ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]

-

"SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides." Chemistry Steps. [Link]

-

PubChem. "3-Chloro-2,2-bis(chloromethyl)propanoic acid." National Center for Biotechnology Information. [Link]

-

Lynch, J. J.; Dailey, W. P. Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Intermediates in the Synthesis of [1.1.1]Propellane. J. Org. Chem.1995 , 60 (14), 4666–4668. [Link]

-

Wikipedia. "3,3-Bis(azidomethyl)oxetane." [Link]

-

Ciszek, J. W.; Csoban, A.; Głowik, P. 3,3-Bis(azidomethyl)oxetane (BAMO) Synthesis via Pentaerythritol Tosyl Derivates. Central European Journal of Energetic Materials2014 , 11(3), 331-341. [Link]

-

Zhang, C.; Li, J.; Luo, Y.; Yan, S. Synthesis and thermal decomposition of 3,3'-bis-azidomethyl oxetane-3-azidomethyl-3'-methyl oxetane random copolymer. Soft Materials2016 , 14(1), 9-14. [Link]

-

He, G.; Zhang, T.; Zhang, T.; Qiao, Z.; Zhang, J. Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). Propellants, Explosives, Pyrotechnics2010 , 35(5), 423-424. [Link]

-

Klapötke, T. M. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers2021 , 13(16), 2735. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nitric Acid - Wordpress [reagents.acsgcipr.org]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS No. 17831-70-8), a halogenated carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document is structured to deliver not only precise data but also the underlying scientific rationale for the characterization of this compound.

Chemical Identity and Molecular Structure

3-Chloro-2,2-bis(chloromethyl)propanoic acid, also known as Tris(chloromethyl)acetic acid, possesses a unique molecular architecture that dictates its chemical behavior and physical state.[1] Its structure is characterized by a propanoic acid backbone with three chlorine atoms, rendering it a highly functionalized molecule.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-chloro-2,2-bis(chloromethyl)propanoic acid[2] |

| CAS Number | 17831-70-8[1][2][3] |

| Molecular Formula | C₅H₇Cl₃O₂[1][2][3] |

| Molecular Weight | 205.47 g/mol [3][4] |

| Canonical SMILES | C(C(CCl)(CCl)C(=O)O)Cl[2] |

| InChI Key | RDRNKIGGASXJAX-UHFFFAOYSA-N[2] |

The spatial arrangement of the chloromethyl groups around the central carbon atom introduces significant steric hindrance and electronic effects, which are fundamental to understanding its reactivity and interactions.

Caption: 2D representation of 3-Chloro-2,2-bis(chloromethyl)propanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for the successful application of this compound in research and development, influencing everything from reaction kinetics to formulation strategies.

Physical State and Appearance

At ambient conditions, 3-Chloro-2,2-bis(chloromethyl)propanoic acid is a white to off-white solid.[4] This solid nature is a direct consequence of the intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the carbon-chlorine bonds.

Key Quantitative Properties

The following table summarizes the critical physicochemical data for this compound. The selection of these parameters is based on their direct relevance to handling, reaction setup, and purification processes.

| Property | Value | Source |

| Melting Point | 40-42 °C | [3][4] |

| Boiling Point | 262.7 °C at 760 mmHg | [1] |

| 126-129 °C at 30 Torr | [3][4] | |

| Density | 1.468 g/cm³ (Predicted) | [1][3] |

| Flash Point | 112.7 °C | [1][3] |

| Vapor Pressure | 0.00317 mmHg at 25 °C | [1][3] |

| Refractive Index | 1.502 | [1][3] |

| pKa | 2.50 ± 0.15 (Predicted) | [3][4] |

Expert Insights: The relatively low melting point suggests that while it is a solid, it can be easily melted for reactions requiring a liquid phase without significant decomposition. The boiling point, especially under reduced pressure, provides a viable range for purification by distillation. The predicted pKa indicates that it is a relatively strong carboxylic acid, a feature attributed to the electron-withdrawing inductive effect of the three chlorine atoms.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 3-Chloro-2,2-bis(chloromethyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the chloromethyl groups and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electronegative chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the quaternary carbon, the methylene carbons, and the carbonyl carbon.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group.

-

A strong C=O stretch from the carbonyl group.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for the molecule.[2]

Caption: Workflow for the spectroscopic characterization of the compound.

Synthesis and Reactivity

3-Chloro-2,2-bis(chloromethyl)propanoic acid can be synthesized from pentaerythritol. A common route involves the reaction of pentaerythrityl trichlorohydrin with an oxidizing agent.[5]

Its reactivity is dominated by the carboxylic acid functionality and the three chloro-substituents. The carboxylic acid can undergo typical reactions such as esterification and amide formation. The chlorine atoms can be displaced in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. For instance, it is used as a reagent in the preparation of novel azide plasticizers.[4]

Safety and Handling

Due to its acidic and corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-Chloro-2,2-bis(chloromethyl)propanoic acid. It is recommended to handle the compound in a well-ventilated fume hood.[3] For storage, it should be kept under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4]

Conclusion

The physicochemical properties of 3-Chloro-2,2-bis(chloromethyl)propanoic acid define its utility as a chemical intermediate. A comprehensive understanding of its molecular structure, physical properties, spectroscopic profile, and reactivity is essential for its effective and safe application in research and development. The data and insights provided in this guide serve as a foundational resource for scientists and professionals working with this compound.

References

-

ChemBK. (2024, April 10). 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,2-bis(chloromethyl)propanoic acid. Retrieved from [Link]

Sources

- 1. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemnet.com]

- 2. 3-Chloro-2,2-bis(chloromethyl)propanoic acid | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structural Elucidation of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Complex Halogenated Carboxylic Acid

3-Chloro-2,2-bis(chloromethyl)propanoic acid, a molecule of significant interest in synthetic chemistry and drug development, presents a unique structural elucidation challenge due to its polychlorinated and sterically hindered nature. A comprehensive understanding of its three-dimensional structure and the identification of potential impurities are paramount for its effective and safe application. This guide provides a detailed, multi-technique approach to the structural characterization of this compound, moving beyond a simple listing of methods to explain the underlying scientific principles and rationale behind each experimental choice. We will delve into the interpretation of spectroscopic data, outline a robust synthesis and purification strategy to control the impurity profile, and provide validated analytical protocols for a holistic understanding of this complex molecule.

I. Molecular Identity and Physicochemical Properties

Before embarking on a detailed structural analysis, it is essential to establish the fundamental properties of the target compound.

| Property | Value | Source |

| IUPAC Name | 3-chloro-2,2-bis(chloromethyl)propanoic acid | [1] |

| CAS Number | 17831-70-8 | [1][2][3] |

| Molecular Formula | C₅H₇Cl₃O₂ | [1] |

| Molecular Weight | 205.46 g/mol | [1] |

| Canonical SMILES | C(C(C(=O)O)(CCl)CCl)Cl | [1] |

II. Synthesis and Potential Impurity Profile: A Proactive Approach to Purity

The structural elucidation of a compound is intrinsically linked to its synthesis. A well-understood synthetic route allows for the prediction and targeted analysis of potential impurities. A plausible synthesis of 3-chloro-2,2-bis(chloromethyl)propanoic acid involves the oxidation of pentaerythrityl trichlorohydrin.[4]

Experimental Protocol: Synthesis

-

Chlorination of Pentaerythritol: Pentaerythritol is reacted with a chlorinating agent (e.g., thionyl chloride) to yield a mixture including pentaerythrityl trichlorohydrin.

-

Oxidation: The crude pentaerythrityl trichlorohydrin is then oxidized using a suitable oxidizing agent (e.g., nitric acid) to form the target carboxylic acid.[4]

-

Purification: The product is purified by recrystallization to remove unreacted starting materials and by-products.

Trustworthiness through Impurity Profiling: The primary impurities to monitor are unreacted pentaerythrityl trichlorohydrin, potential over-oxidation products, and residual solvents from the reaction and purification steps. A proactive approach to impurity profiling is crucial for ensuring the final compound's purity and for the accurate interpretation of spectroscopic data.

III. Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 3-chloro-2,2-bis(chloromethyl)propanoic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is expected to be relatively simple, with two key signals:

-

-CH₂Cl Protons: The six equivalent protons of the three chloromethyl groups will appear as a singlet. Due to the electronegativity of the adjacent chlorine atoms and the quaternary carbon, this signal is expected to be downfield, likely in the range of 3.7-4.0 ppm .

-

-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm . This signal's broadness is due to hydrogen bonding and exchange with trace amounts of water.

2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| -COOH | 170-185 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Quaternary Carbon | 45-60 | This carbon is attached to three electronegative chlorine atoms (indirectly) and a carbonyl group, leading to a downfield shift. Quaternary carbons typically show weaker signals.[5] |

| -CH₂Cl | 40-55 | The carbon atoms of the chloromethyl groups are directly attached to an electronegative chlorine atom, resulting in a downfield shift. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

B. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of three chlorine atoms. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will follow a predictable pattern based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragment Ions:

-

Loss of Cl: A significant fragment corresponding to the loss of a chlorine radical (M-35/37).

-

Loss of CH₂Cl: Fragmentation involving the loss of a chloromethyl radical (M-49/51).

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M-45).

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive fragmentation data.

-

Data Interpretation: Analyze the isotopic patterns and fragmentation to confirm the molecular weight and deduce the structure.

C. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| 1700-1725 (strong) | C=O (Carboxylic Acid) | Stretching |

| 1210-1320 | C-O (Carboxylic Acid) | Stretching |

| 600-800 | C-Cl | Stretching |

The broad O-H stretch is a hallmark of a carboxylic acid, arising from hydrogen bonding.[6][7][8] The strong carbonyl absorption confirms the presence of the acid functionality.[6][7][8] The C-Cl stretching frequency will provide evidence for the chlorinated nature of the compound.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

IV. Impurity Profiling by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For applications in drug development, a thorough understanding and control of impurities is mandated by regulatory agencies. HPLC coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of impurities.

Experimental Protocol: HPLC-MS for Impurity Profiling

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is a good starting point for separating the relatively nonpolar target compound from more polar or nonpolar impurities.

-

Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient will start with a higher aqueous composition to retain polar impurities and gradually increase the organic content to elute the target compound and any nonpolar impurities.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

-

Analysis Mode: Perform a full scan analysis to detect all ionizable species. For structural confirmation of impurities, a tandem mass spectrometry (MS/MS) experiment can be performed to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram to determine the relative abundance of each component.

-

Analyze the mass spectrum of each impurity peak to determine its molecular weight.

-

For unknown impurities, use the fragmentation pattern from MS/MS analysis to propose a structure.

-

V. Conclusion: A Validated and Comprehensive Structural Understanding

By systematically applying a suite of complementary analytical techniques, a comprehensive and validated structural elucidation of 3-chloro-2,2-bis(chloromethyl)propanoic acid can be achieved. This in-depth guide provides the necessary framework for researchers and drug development professionals to not only confirm the identity of the target molecule but also to proactively identify and control its impurity profile. This rigorous approach to structural characterization is fundamental to ensuring the quality, safety, and efficacy of this important chemical entity in its downstream applications.

VI. References

-

Organic Syntheses Procedure, 3-chloro-2-(chloromethyl)-1-propene. Available at: [Link][4]

-

PubChem. 3-Chloro-2,2-bis(chloromethyl)propanoic acid. Available at: [Link][1]

-

Chemguide. Mass Spectra - Fragmentation Patterns. Available at: [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link][6]

-

University of Colorado Boulder. Infrared Spectroscopy Handout. Available at: [Link][7]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link][8]

Sources

- 1. 3-Chloro-2,2-bis(chloromethyl)propanoic acid | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester [webbook.nist.gov]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. www1.udel.edu [www1.udel.edu]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Guide to the Systematic Nomenclature of C₅H₇Cl₃O₂: An Isomeric Analysis

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C₅H₇Cl₃O₂ represents a diverse landscape of potential chemical structures, known as isomers. Each isomer possesses a unique arrangement of atoms and, consequently, a distinct and unambiguous name under the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). This technical guide provides an in-depth analysis of the principles governing the IUPAC nomenclature for this class of compounds, using representative isomers of C₅H₇Cl₃O₂ as illustrative examples. Understanding this systematic approach is paramount for precise communication, accurate documentation in research and development, and ensuring regulatory compliance.

The Imperative of Unambiguous Nomenclature

A molecular formula alone is insufficient for identifying a specific chemical entity. C₅H₇Cl₃O₂ can manifest as various structural isomers, including acyclic and cyclic carboxylic acids, esters, and other derivatives. Each of these structures will exhibit different chemical and physical properties. The IUPAC system provides a logical, rule-based framework to assign a unique name to each distinct structure, eliminating ambiguity.

Core Structure Analysis: Trichlorinated Pentanoic Acids

A logical starting point for constructing isomers of C₅H₇Cl₃O₂ is to assume a five-carbon carboxylic acid backbone (pentanoic acid), which accounts for all carbon and oxygen atoms. The three chlorine atoms and seven hydrogen atoms can then be arranged in numerous ways along this carbon chain.

The fundamental IUPAC rules for naming such substituted carboxylic acids are as follows:

-

Identify the Parent Chain : The longest continuous carbon chain containing the carboxyl group (-COOH) is the parent chain. For a five-carbon acid, the parent name is derived from pentane.[1][2]

-

Suffix Modification : The "-e" ending of the parent alkane is replaced with "-oic acid". Thus, a pentane backbone becomes "pentanoic acid".[2][3]

-

Numbering the Chain : The carbon atom of the carboxyl group is always assigned as position number 1.[2][3][4] This rule is foundational and dictates the numbering for all substituents.

-

Naming and Locating Substituents : Halogen atoms are treated as substituents and are named with a prefix (e.g., "chloro").[1][4] The position of each chlorine atom is indicated by the number of the carbon atom to which it is attached.

-

Alphabetical Order and Prefixes : If multiple different substituents are present, they are listed in alphabetical order. If there are multiple instances of the same substituent, prefixes such as "di-", "tri-", and "tetra-" are used. These prefixes are ignored when alphabetizing.

Case Study: Representative Isomers of C₅H₇Cl₃O₂

Below are three distinct isomers of trichloropentanoic acid, illustrating the application of these IUPAC rules.

Isomer 1: 2,3,4-Trichloropentanoic Acid

-

Structure: A pentanoic acid with chlorine atoms on the second, third, and fourth carbon atoms.

-

Nomenclature Breakdown:

-

Parent Chain: Pentanoic acid.

-

Substituents: Three chlorine atoms ("trichloro").

-

Locants: The carboxyl carbon is C1, so the chlorines are at positions 2, 3, and 4.

-

Final Name: 2,3,4-Trichloropentanoic acid.

-

Isomer 2: 3,4,5-Trichloropentanoic Acid

-

Structure: A pentanoic acid with chlorine atoms on the third, fourth, and fifth carbon atoms.

-

Nomenclature Breakdown:

-

Parent Chain: Pentanoic acid.

-

Substituents: Three chlorine atoms ("trichloro").

-

Locants: The chlorines are at positions 3, 4, and 5.

-

Final Name: 3,4,5-Trichloropentanoic acid.

-

Isomer 3: 2,2,5-Trichloropentanoic Acid

-

Structure: A pentanoic acid with two chlorine atoms on the second carbon and one on the fifth carbon.

-

Nomenclature Breakdown:

-

Parent Chain: Pentanoic acid.

-

Substituents: Three chlorine atoms ("trichloro").

-

Locants: Two chlorines are at position 2, and one is at position 5. The locant "2" is repeated to indicate both substituents on the same carbon.

-

Final Name: 2,2,5-Trichloropentanoic acid.

-

Visualization of Isomeric Structures

The structural differences between these isomers can be visualized using a graph diagram, which clarifies the connectivity of the atoms and the positions of the chlorine substituents.

Caption: Structural relationship of three trichloropentanoic acid isomers.

Exploring Broader Isomeric Possibilities

While halogenated carboxylic acids are a probable class of compounds for C₅H₇Cl₃O₂, other structural arrangements are also possible. For instance, the formula could represent an ester.

Example: Methyl 2,3,4-trichlorobutanoate

-

Structure: This is an ester formed from methanol and 2,3,4-trichlorobutanoic acid. It has a total of 5 carbons, 7 hydrogens (3 from the methyl group, 4 from the butanoate chain), 3 chlorines, and 2 oxygens.

-

Nomenclature: The name of the alkyl group from the alcohol (methyl) is given first, followed by the name of the parent carboxylate, where "-oic acid" is replaced by "-oate".

This example underscores the importance of having a confirmed structure before assigning an IUPAC name.

Synthesis and Reactivity Considerations

The synthesis of chlorinated carboxylic acids often involves the halogenation of the corresponding carboxylic acid. A classic method is the Hell-Volhard-Zelinskii reaction, which specifically halogenates the α-carbon (the carbon adjacent to the carboxyl group) using a halogen and a phosphorus catalyst like PCl₃.[5] Other methods, such as the direct chlorination of amides or the use of reagents like N-chlorosuccinimide, can provide access to different isomers.[6][7] The position of the chlorine atoms significantly influences the acidity and reactivity of the molecule due to inductive effects.

Conclusion

The molecular formula C₅H₇Cl₃O₂ does not correspond to a single compound but rather to a multitude of possible isomers. The IUPAC nomenclature system provides a rigorous and essential framework for assigning a unique and descriptive name to each specific structure. By systematically identifying the parent chain, numbering the carbons starting from the highest priority functional group (in this case, the carboxylic acid), and locating all substituents, a precise name can be derived. This guide, through the analysis of several trichloropentanoic acid isomers, demonstrates the logic and application of these rules, highlighting their critical role in the precise communication required in scientific research and drug development.

References

-

Synthesis of α-chlorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

An improved α-chlorination of carboxylic acids. The Journal of Organic Chemistry. [Link]

-

Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]

-

Nomenclature of Acid Halides. Chemistry LibreTexts. [Link]

-

Naming Carboxylic Acids. Chemistry Steps. [Link]

-

How to name organic compounds using the IUPAC rules. University of Calgary. [Link]

-

IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

-

Carboxylic Acids – Structure and Naming. eCampusOntario Pressbooks. [Link]

Sources

- 1. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 6. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

3-Chloro-2,2-bis(chloromethyl)propanoic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Halogenated Carboxylic Acid

For researchers, scientists, and professionals in drug development, a molecule's crystal structure is a foundational piece of knowledge. It governs physical properties such as solubility and stability, and dictates intermolecular interactions that are critical for pharmaceutical formulation and materials science. This guide provides a comprehensive technical overview of the crystal structure analysis of 3-chloro-2,2-bis(chloromethyl)propanoic acid, a halogenated carboxylic acid.

Our approach moves beyond a simple recitation of methods. We will delve into the causality behind experimental choices, ensuring that each step of the protocol is understood not just in its execution, but in its scientific purpose. This document is designed to be a self-validating system of trustworthy protocols, grounded in authoritative references to provide a robust understanding of the process from synthesis to final structural elucidation.

Synthesis and Single Crystal Growth: The Genesis of a Suitable Specimen

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the final structural model is intrinsically linked to the perfection of the crystal lattice.

Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

The synthesis of the title compound originates from pentaerythritol, a readily available starting material. The procedure involves a two-step process: chlorination followed by oxidation.

Experimental Protocol: Synthesis

-

Chlorination of Pentaerythritol: Pentaerythritol is heated with pyridine to approximately 340 K. Thionyl chloride is then added dropwise while stirring. The solution is refluxed for about twelve hours at 390-400 K to ensure the reaction goes to completion, which is monitored by the absence of SO₂ gas. This step yields pentaerythritol trichlorohydrin.[1]

-

Oxidation to the Carboxylic Acid: After the reaction, cold water is carefully added, followed by toluene to extract the organic product. The pentaerythritol trichlorohydrin in the toluene solution is then oxidized to the corresponding carboxylic acid using nitric acid.[1]

-

Purification: The crude product, 3-chloro-2,2-bis(chloromethyl)propanoic acid, requires several purification steps, including recrystallization, to obtain the final crystalline needles suitable for single-crystal growth.[1]

Rationale for Crystallization

The goal of crystallization for X-ray diffraction is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free from defects, twinning, and internal strain. For 3-chloro-2,2-bis(chloromethyl)propanoic acid, slow evaporation of a suitable solvent is an effective method. The choice of solvent is critical; it should be one in which the compound is moderately soluble, allowing for a slow and controlled growth process.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] The process can be logically divided into data collection, structure solution, and model refinement.

Diagram: Experimental Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to final crystal structure determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[4] This diffraction occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ).[2] A detector, such as a CCD or pixel detector, records the positions and intensities of these thousands of reflections as the crystal is rotated.[4]

Data Processing: From Images to Intensities

The raw diffraction images are processed to yield a list of indexed reflections with their corresponding intensities.[5]

-

Integration: This step involves identifying the diffraction spots on the images, determining the unit cell parameters and crystal orientation ("indexing"), and integrating the intensity of each reflection.[2][5]

-

Scaling and Merging: Intensities of symmetry-related reflections are scaled and merged to produce a single, unique set of data. This step also provides important statistics on the quality of the collected data.[5]

Structure Solution and Refinement: From Data to Model

The ultimate goal is to generate a three-dimensional electron density map of the unit cell from the diffraction data.

-

The Phase Problem: The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment.[6] Solving the "phase problem" is the crucial step in determining the structure. For small molecules like the title compound, this is typically achieved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates.[6]

-

Model Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process, most commonly using the method of least-squares, which minimizes the differences between the observed structure factor amplitudes (|Fₒ|) and those calculated from the atomic model (|Fₑ|).[6][7] During refinement, atomic parameters are adjusted:

-

Positional coordinates (x, y, z) for each atom.

-

Anisotropic displacement parameters (ADPs), which model the thermal motion of the atoms.

-

Hydrogen atoms are typically placed at calculated positions and refined using a "riding model".[8]

-

The quality of the final model is assessed by the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit. The refinement of 3-chloro-2,2-bis(chloromethyl)propanoic acid converged to a final R-value of 0.041.[1]

The Crystal Structure of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

The analysis of the refined crystal structure provides precise details about the molecular geometry and the intermolecular interactions that dictate the packing in the solid state.

Crystallographic Data

The key crystallographic parameters for 3-chloro-2,2-bis(chloromethyl)propanoic acid are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁.[1]

| Parameter | Value[1] |

| Formula | C₅H₇Cl₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.961(1) |

| b (Å) | 9.979(2) |

| c (Å) | 12.0569(3) |

| β (°) | 94.01(2) |

| Volume (ų) | 835.9(3) |

| Z | 4 (2 molecules per asymmetric unit) |

| Temperature (K) | 304 |

| Reflections collected | 1736 |

| Final R-factor | 0.041 |

Molecular Structure and Intermolecular Interactions

The asymmetric unit of the crystal structure contains two independent molecules of 3-chloro-2,2-bis(chloromethyl)propanoic acid.[1] The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds.[1]

Specifically, two molecules are interconnected by hydrogen bridges to form these dimeric structures.[1] The hydrogen bonds exist between the hydroxyl oxygen of one molecule and the carbonyl oxygen of the second molecule, with an O···O distance of 2.6705 Å.[1] This classic carboxylic acid dimer motif is a dominant feature in the solid-state structures of similar compounds.

Diagram: Hydrogen-Bonded Dimer of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

Caption: Schematic of the hydrogen-bonded dimer motif.

The bond lengths and angles within the aliphatic group are reported to be within the expected ranges for such compounds.[1] The precise atomic coordinates, bond lengths, and angles are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 410373.[1]

Conclusion and Significance

The crystal structure analysis of 3-chloro-2,2-bis(chloromethyl)propanoic acid reveals a structure dominated by the formation of hydrogen-bonded dimers, a common and stabilizing interaction for carboxylic acids in the solid state. The determination, achieved through standard single-crystal X-ray diffraction techniques, provides a precise and reliable model of the molecular geometry and packing. This structural information is invaluable for understanding the physicochemical properties of the material and serves as a critical reference point for further studies in materials science, computational chemistry, and drug development where halogenated organic acids are of interest.

References

-

Götze, A., et al. (1999). Crystal Structures and Phase Transitions of 3-Chloro-2,2-bis(chloromethyl)propionic Acid-1 and 1,3-Dichloro-2,2-dimethylpropane. Croatica Chemica Acta, 72(2-3), 443-456. [Link]

- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.

-

Organic Syntheses Procedure. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,2-bis(chloromethyl)propanoic acid. Retrieved from [Link]

- Watkin, D. J. (2010). Structure refinement: Some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 66(Pt 6), 645-659.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

-

ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 524-525. [Link]

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

- Müller, P. (2009). Practical suggestions for better crystal structures. Crystal Research and Technology, 44(4), 375-385.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. fiveable.me [fiveable.me]

- 7. academic.oup.com [academic.oup.com]

- 8. web.mit.edu [web.mit.edu]

theoretical vs. experimental properties of 3-Chloro-2,2-bis(chloromethyl)propanoic acid

An In-Depth Technical Guide to 3-Chloro-2,2-bis(chloromethyl)propanoic Acid: A Comparative Analysis of Theoretical and Experimental Properties

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS No: 17831-70-8), a halogenated carboxylic acid of interest as a synthetic intermediate. For researchers, scientists, and drug development professionals, understanding the correlation between predicted and empirically determined properties is crucial for anticipating molecular behavior, designing synthetic routes, and ensuring safe handling. This document synthesizes computational data with available experimental findings, offering insights into the compound's physicochemical characteristics, spectroscopic signature, synthesis, and reactivity. By juxtaposing theoretical and experimental data, this guide aims to provide a robust reference for the practical application and further investigation of this molecule.

Molecular Identity and Structure

3-Chloro-2,2-bis(chloromethyl)propanoic acid is a C5 propanoic acid derivative characterized by a quaternary carbon at the α-position, substituted with two chloromethyl groups, and a third chlorine atom on one of these methyl groups. This highly chlorinated structure significantly influences its chemical properties, particularly its acidity and reactivity.

Caption: 2D structure of 3-Chloro-2,2-bis(chloromethyl)propanoic acid.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-2,2-bis(chloromethyl)propanoic acid | [1] |

| CAS Number | 17831-70-8 | [1][2][3][4] |

| Molecular Formula | C₅H₇Cl₃O₂ | [1][2][4] |

| Synonyms | Tris(chloromethyl)acetic acid, 3-Chloro-2,2-dichloromethyl propionic acid | [1][2][4] |

Theoretical Physicochemical Properties (In Silico Analysis)

In silico predictions are indispensable in modern chemical research, offering rapid, cost-effective estimations of a molecule's properties before its synthesis or acquisition. These computational models use the molecular structure to predict physicochemical parameters that govern solubility, stability, reactivity, and potential biological interactions. For 3-Chloro-2,2-bis(chloromethyl)propanoic acid, theoretical calculations provide a foundational dataset for subsequent experimental design.

| Computed Property | Predicted Value | Implication / Significance | Source |

| Molecular Weight | 205.47 g/mol | Foundational for stoichiometric calculations in synthesis. | [4] |

| Exact Mass | 203.951163 Da | Crucial for high-resolution mass spectrometry analysis. | [1] |

| Predicted pKa | 2.50 ± 0.15 | Indicates strong acidity due to the inductive effect of three electron-withdrawing chlorine atoms. | [4] |

| XLogP3 (logP) | 1.4 | Suggests moderate lipophilicity and potential for membrane permeability. | [1] |

| Density | 1.468 g/cm³ | Provides an estimate of the substance's mass per unit volume. | [2][4] |

| Boiling Point | 262.7°C at 760 mmHg | High predicted boiling point reflects the molecular weight and polar functional group. | [2] |

| Flash Point | 112.7°C | Indicates the temperature at which vapors can ignite. | [2][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability based on drug-likeness rules (TPSA < 140 Ų). | [1] |

| Hydrogen Bond Donor Count | 1 | From the carboxylic acid proton. | [1] |

| Hydrogen Bond Acceptor Count | 2 | From the carbonyl and hydroxyl oxygens. | [1] |

Experimental Data and Characterization

While theoretical data provides a valuable baseline, empirical validation is the cornerstone of scientific integrity. Experimental data confirms the identity, purity, and actual physical behavior of a compound. The following section details the known experimental properties and outlines standard protocols for characterization.

Physicochemical Properties: A Comparative View

Comparing experimental data with theoretical predictions reveals the accuracy of the computational models and provides a more nuanced understanding of the substance.

| Property | Theoretical Value | Experimental Value | Analysis of Deviation | Source |

| Melting Point | N/A | 40-42 °C | The presence of a distinct melting point confirms the compound is a solid at room temperature. | [4] |

| Boiling Point | 262.7°C @ 760 Torr | 126-129 °C @ 30 Torr | The experimental value was obtained under vacuum. Extrapolation to atmospheric pressure is complex, but the high theoretical value is consistent with a compound that requires reduced pressure for distillation to avoid decomposition. | [2][4] |

Spectroscopic Characterization

Spectroscopy is the primary method for elucidating and confirming molecular structure. While public spectral data for this specific compound is limited, its structure allows for the confident prediction of characteristic signals.

Expertise in Practice: The Causality Behind Spectral Predictions The choice to predict spectral features in the absence of raw data is grounded in the fundamental principles of spectroscopy. The chemical environment of each atom or functional group, dictated by bonding and electronegativity, directly corresponds to a predictable signal in NMR, IR, or MS analysis. This predictive exercise is a critical step in experimental planning, allowing a scientist to know what to look for during characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The three chloromethyl (CH₂) groups are chemically equivalent due to free rotation around the Cα-Cβ bond, and the carboxylic acid proton is a distinct signal.

-

Expected Signals:

-

A singlet integrating to 6H for the three equivalent -CH₂Cl groups. The exact chemical shift would be downfield (likely ~3.7-4.0 ppm) due to the deshielding effect of the adjacent chlorine atoms and the quaternary carbon.

-

A broad singlet integrating to 1H for the acidic proton (-COOH), typically appearing far downfield (>10 ppm) and its position can be concentration-dependent.

-

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

-

Expected Signals:

-

A signal for the three equivalent -C H₂Cl carbons.

-

A signal for the quaternary α-carbon, -C (CH₂Cl)₃.

-

A signal for the carbonyl carbon (-C OOH), which will be the most downfield.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy identifies the functional groups present based on their vibrational frequencies.

-

Expected Key Absorptions:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch in a carboxylic acid dimer.

-

A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Strong absorption bands in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to C-Cl stretching vibrations.

-

-

-

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio, confirming the molecular weight and revealing fragmentation patterns.

-

Expected Observations: The most telling feature would be the molecular ion peak cluster. Due to the presence of three chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion ([M]⁺) and its isotopic peaks ([M+2]⁺, [M+4]⁺, [M+6]⁺) will exhibit a highly characteristic pattern, confirming the presence of three chlorines.

-

Crystallography

The Cambridge Structural Database lists a crystal structure for this compound (CCDC Number: 108914).[1] X-ray crystallography provides unambiguous proof of the molecular structure, bond lengths, and bond angles in the solid state. For drug development professionals, this data is invaluable for understanding solid-state packing and for computational modeling of receptor-ligand interactions.

Synthesis and Reactivity

Synthetic Protocol

A reliable synthesis for 3-Chloro-2,2-bis(chloromethyl)propanoic acid has been published in Organic Syntheses, a highly trusted source for reproducible experimental procedures.[5] The method involves the oxidation of crude pentaerythrityl trichlorohydrin.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Protocol: Oxidation of Pentaerythrityl Trichlorohydrin (This protocol is an adaptation and summary of the procedure described in Organic Syntheses for educational purposes. The original source should be consulted for precise quantities and safety warnings.)[5]

-

Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. The reaction should be performed in a well-ventilated fume hood.

-

Charge Flask: The crude mixture containing pentaerythrityl trichlorohydrin is charged into the flask.

-

Oxidation: Nitric acid is added portion-wise via the addition funnel while maintaining the reaction temperature within a specified range. The evolution of toxic nitrogen oxide gases necessitates extreme caution.

-

Reaction Monitoring: The reaction is stirred vigorously until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and subjected to a standard aqueous work-up, which may involve extraction with an organic solvent and washing to remove residual acid and impurities.

-

Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system to yield the final product of high purity.

Trustworthiness through Self-Validation: This protocol is considered self-validating because the identity and purity of the final product can be rigorously confirmed using the spectroscopic methods (NMR, IR, MS) and physical constant measurements (melting point) detailed in Section 3. A successful synthesis will yield a product whose experimental data matches the expected values.

Chemical Reactivity and Applications

The compound's utility stems from its dense functionalization.

-

Pyrolysis: Heating the acid leads to decarboxylation and elimination, cleanly affording 3-chloro-2-(chloromethyl)-1-propene, a valuable building block in organic synthesis.[5]

-

Reagent for Plasticizers: It has been documented as a reagent in the preparation of novel azide plasticizers, highlighting its application in materials science.[6] The carboxylic acid can be converted to an acyl chloride or ester, and the chloro-groups can be displaced by nucleophiles like azide.

Safety and Handling

No specific safety data sheet (SDS) for 3-Chloro-2,2-bis(chloromethyl)propanoic acid is readily available, but based on analogous structures like 3-chloropropionic acid, significant hazards can be inferred.[7] The compound should be handled with extreme care.

-

Hazards: Expected to be highly corrosive. Causes severe skin burns and eye damage. May cause respiratory tract irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage conditions include keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

Conclusion

3-Chloro-2,2-bis(chloromethyl)propanoic acid is a molecule whose properties are defined by its high degree of chlorination and the presence of a carboxylic acid group. Theoretical predictions align reasonably well with available experimental data, particularly in defining its strong acidity and physicochemical parameters. This guide demonstrates the synergistic relationship between in silico modeling and empirical validation. The predicted spectral characteristics, coupled with a well-documented synthetic route and known reactivity, provide researchers with a solid framework for utilizing this compound as a versatile intermediate in organic synthesis and materials science.

References

- Organic Syntheses Procedure, 3-chloro-2-(chloromethyl)-1-propene.

- PubChem, 3-Chloro-2,2-bis(chloromethyl)propanoic acid | C5H7Cl3O2 | CID 259382.

- Sigma-Aldrich, Safety Data Sheet for a rel

- ECHEMI, Propanoic acid, 3-chloro-, methyl ester SDS.

- DC Fine Chemicals, Safety D

- ChemNet, 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID Properties.

- Fisher Scientific, Safety D

- LookChem, Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- Properties.

- ChemicalBook, 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID Chemical Properties, Uses, Production.

- PubChem, (2R)-3-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 12719280.

- Santa Cruz Biotechnology, 3-Chloro-2,2-bis-chloromethyl-propionic acid | CAS 17831-70-8.

- NIST WebBook, Propanoic acid, 3-chloro-2,2-dimethyl-.

- NIST WebBook, Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester.

- ChemBK, 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID.

Sources

- 1. 3-Chloro-2,2-bis(chloromethyl)propanoic acid | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid in Organic Solvents

Introduction

3-Chloro-2,2-bis(chloromethyl)propanoic acid, also known as Tris(chloromethyl)acetic acid, is a halogenated carboxylic acid with the chemical formula C₅H₇Cl₃O₂.[1][2] Its unique molecular structure, featuring a central quaternary carbon, three chloromethyl groups, and a carboxylic acid moiety, imparts specific physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is critical for a wide range of applications, from synthetic chemistry and polymer science to its potential use as an intermediate in drug development.[3] In these fields, solubility data informs reaction kinetics, purification strategies, formulation development, and environmental fate assessment.

This technical guide provides a comprehensive overview of the factors governing the solubility of 3-Chloro-2,2-bis(chloromethyl)propanoic acid in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. We will delve into the physicochemical characteristics of the molecule, predict its solubility behavior based on established principles, and provide a detailed, field-proven protocol for its quantitative measurement.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 3-Chloro-2,2-bis(chloromethyl)propanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 17831-70-8 | [1][2] |

| Molecular Formula | C₅H₇Cl₃O₂ | [1][2] |

| Molecular Weight | 205.47 g/mol | [3] |

| Predicted pKa | 2.50 ± 0.15 | [3] |

| Density | ~1.468 g/cm³ | [1][3] |

| Boiling Point | 262.7°C at 760 mmHg | [1] |

| Melting Point | 40-42 °C | [3] |

| Predicted XLogP3 | 1.4 | [2] |

The molecule's structure presents a duality in terms of polarity. The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This functional group typically confers solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols.

Conversely, the three chloromethyl (-CH₂Cl) groups and the neopentyl-like carbon backbone contribute to the molecule's nonpolar character. The chlorine atoms increase the molecular weight and volume, and while the C-Cl bonds are polar, their symmetrical arrangement around the central carbon can reduce the overall molecular dipole moment. The predicted XLogP3 value of 1.4 suggests a moderate degree of lipophilicity, indicating that the compound will not be exclusively soluble in highly polar or highly nonpolar solvents but will likely favor solvents of intermediate polarity.[2] The low predicted pKa of ~2.50 indicates it is a relatively strong carboxylic acid, a factor that is crucial for its solubility in basic aqueous solutions but less directly impactful on its solubility in neutral organic solvents.[3]

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of similia similibus solvuntur or "like dissolves like" is the cornerstone for predicting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving 3-Chloro-2,2-bis(chloromethyl)propanoic acid. Their ability to engage in hydrogen bonding with the carboxylic acid group will be a strong driving force for solvation.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon backbone and chloromethyl groups will have favorable van der Waals interactions with these solvents. However, the highly polar carboxylic acid group will be disfavored, likely leading to lower solubility compared to polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents share structural similarities with the solute's chloromethyl groups. While they are not strong hydrogen bond donors or acceptors, their polarity is sufficient to interact with the polar parts of the molecule, suggesting moderate to good solubility.

Experimental Protocol for Quantitative Solubility Determination

Core Principle

The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Workflow Diagram: Equilibrium Solubility Determination

Sources

- 1. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemnet.com]

- 2. 3-Chloro-2,2-bis(chloromethyl)propanoic acid | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-|lookchem [lookchem.com]

- 5. chem.ws [chem.ws]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a compound of interest for researchers and professionals in the fields of chemical synthesis and drug development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this polychlorinated carboxylic acid.

Molecular Structure and Overview

3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS No: 17831-70-8) possesses a unique structure with a quaternary carbon atom bonded to two chloromethyl groups, a third chloromethyl group, and a carboxylic acid moiety.[1] This high degree of chlorination significantly influences its spectroscopic properties. Understanding these spectral signatures is paramount for its unambiguous identification and quality control in synthetic applications.

Molecular Formula: C₅H₇Cl₃O₂[1]

Molecular Weight: 205.46 g/mol [1]

IUPAC Name: 3-chloro-2,2-bis(chloromethyl)propanoic acid[1]

Caption: Molecular structure of 3-Chloro-2,2-bis(chloromethyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Chloro-2,2-bis(chloromethyl)propanoic acid, both ¹H and ¹³C NMR provide critical information about its carbon framework and proton environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this molecule is predicted to be relatively simple due to the high degree of symmetry. The presence of a quaternary carbon atom bonded to three chloromethyl groups results in chemically equivalent protons for these groups.

Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (ppm, δ) | Multiplicity | Integration | Assignment |

| 1 | ~3.8 - 4.2 | Singlet | 6H | -CH₂Cl |

| 2 | ~11 - 13 | Broad Singlet | 1H | -COOH |

Interpretation:

The three chloromethyl groups (-CH₂Cl) are chemically equivalent due to free rotation around the C-C single bonds. Consequently, they are expected to produce a single, sharp singlet in the spectrum. The strong electron-withdrawing effect of the chlorine atoms and the adjacent quaternary carbon will deshield these protons, causing them to resonate at a relatively downfield chemical shift, estimated to be in the range of 3.8 to 4.2 ppm.[2][3][4]

The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet at a significantly downfield position, typically between 11 and 13 ppm.[5][6] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (ppm, δ) | Assignment |

| 1 | ~170 - 185 | -COOH |

| 2 | ~45 - 55 | -C (CH₂Cl)₃ |

| 3 | ~40 - 50 | -CH₂Cl |

Interpretation:

The spectrum is expected to show three distinct signals:

-

Carboxylic Carbon: The carbon of the carboxylic acid group (-COOH) will be the most deshielded, appearing in the typical range for carboxylic acids, from 170 to 185 ppm.[7][8]

-

Quaternary Carbon: The central quaternary carbon, bonded to three chloromethyl groups and a carboxylic acid, is also expected to be significantly deshielded and will likely appear in the range of 45 to 55 ppm. Quaternary carbons typically show weaker signals in proton-decoupled spectra.[9][10]

-

Chloromethyl Carbons: The three equivalent carbons of the chloromethyl groups (-CH₂Cl) will give a single signal. The electronegative chlorine atom causes a downfield shift, placing this signal in the range of 40 to 50 ppm.[7]

Experimental Protocol for NMR Spectroscopy

Caption: The process of preparing a solid sample for FTIR analysis using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method): Since the compound is a solid, the KBr pellet technique is a common and effective method for sample preparation. [1][11][12][13]2. Grinding: Thoroughly grind 1-2 mg of the crystalline sample with approximately 100 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.

-